molecular formula C6H7N3O2 B3131932 6-Methoxypyrazine-2-carboxamide CAS No. 36070-86-7

6-Methoxypyrazine-2-carboxamide

Cat. No.: B3131932
CAS No.: 36070-86-7
M. Wt: 153.14 g/mol
InChI Key: UUXPHCXTKJQYKP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxypyrazine-2-carboxamide typically involves the reaction of 6-methoxypyrazine-2-carboxylic acid with ammonia or an amine under suitable conditions. One common method involves the use of thionyl chloride to convert the carboxylic acid to the corresponding acid chloride, which then reacts with ammonia or an amine to form the carboxamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxypyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity
Research has demonstrated that derivatives of 6-methoxypyrazine-2-carboxamide exhibit significant antibacterial properties. A study synthesized various hydrazide derivatives from 6-methoxypyrazine-2-carboxylic acid, which were tested against several bacterial strains. The results indicated that certain derivatives showed promising antibacterial activity, suggesting potential therapeutic uses in treating bacterial infections .

Antiviral Properties
The compound's derivatives have also been investigated for their antiviral activities. For instance, pyrazine derivatives have been noted for their effectiveness against RNA viruses, including coronaviruses. The mechanisms of action often involve the inhibition of viral replication through interference with RNA-dependent RNA polymerase (RdRp), a target for antiviral drug development . This highlights the potential of this compound in developing treatments for viral diseases.

Food Science Applications

Flavoring Agents
this compound and its derivatives are recognized as flavoring agents in the food industry. Pyrazines contribute to the savory and nutty flavors found in various foods and beverages. Their natural occurrence and biotransformation processes make them suitable for use as flavor enhancers .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy in medicinal applications. Studies have indicated that modifications to the pyrazine ring can significantly alter biological activity, including selectivity towards specific biological targets such as P-glycoprotein (P-gp) transporters . This insight is essential for designing more effective derivatives with enhanced therapeutic profiles.

Data Tables and Case Studies

Application Area Compound Derivative Activity/Effect Reference
AntibacterialHydrazide DerivativesSignificant antibacterial activity against various strains
AntiviralPyrazine DerivativesInhibition of viral replication via RdRp interference
Flavoring6-MethoxypyrazineContributes to savory flavors in food products

Case Study: Antiviral Activity Against COVID-19

A notable study highlighted the potential of pyrazine derivatives, including those related to this compound, in combating viral diseases such as COVID-19. The research focused on their mechanism of action, revealing that certain compounds could effectively inhibit viral replication by targeting RdRp, thus offering a pathway for developing new antiviral drugs .

Mechanism of Action

The mechanism of action of 6-Methoxypyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, pyrazine derivatives are known to inhibit the synthesis of mycolic acids in mycobacteria, which are essential components of the bacterial cell wall. This inhibition disrupts cell wall synthesis, leading to the death of the bacterial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxypyrazine-2-carboxamide is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and potentially improve its interaction with biological targets compared to other pyrazine derivatives .

Biological Activity

6-Methoxypyrazine-2-carboxamide is a compound of significant interest within the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Profile

  • Molecular Formula : C₆H₇N₃O₂
  • Molecular Weight : 153.14 g/mol
  • CAS Number : 36070-86-7

Synthesis

The synthesis of this compound typically involves the reaction of 6-methoxypyrazine-2-carboxylic acid with ammonia or an amine, often utilizing thionyl chloride to convert the carboxylic acid to an acid chloride, which then reacts with ammonia or an amine to form the carboxamide.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its efficacy against various bacterial strains, particularly Mycobacterium tuberculosis. The compound's mechanism involves inhibiting the synthesis of mycolic acids, essential components of the bacterial cell wall, leading to cell death .

Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis

CompoundMinimum Inhibitory Concentration (MIC)
This compoundComparable to Pyrazinamide (PZA)
5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide6.25 µg/mL

Antiproliferative Activity

In vitro studies have demonstrated that derivatives of pyrazine compounds, including this compound, exhibit antiproliferative effects against various cancer cell lines. For example, certain derivatives show IC₅₀ values in the low micromolar range against breast cancer cells (MCF-7) and colon cancer cells (HCT116) .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)
This compoundMCF-73.1
Derivative AHCT1164.4
Derivative BHEK2935.3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound disrupts the synthesis of mycolic acids in Mycobacterium tuberculosis, which is critical for maintaining bacterial integrity and viability . Additionally, some studies suggest that it may induce oxidative stress in cancer cells, contributing to its antiproliferative effects .

Case Studies

  • Antimycobacterial Evaluation : A study assessed various pyrazine derivatives for their antimycobacterial activity. Compounds were tested against Mycobacterium tuberculosis, with several showing MIC values comparable to established treatments like PZA. This highlights the potential for developing new therapeutic agents from pyrazine derivatives .
  • Antiproliferative Studies : In a comparative analysis involving multiple cancer cell lines, derivatives of this compound exhibited selective toxicity towards MCF-7 cells, indicating potential for targeted cancer therapies. The study emphasized structure-activity relationships (SAR) that could guide future modifications for enhanced efficacy .

Properties

IUPAC Name

6-methoxypyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-11-5-3-8-2-4(9-5)6(7)10/h2-3H,1H3,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXPHCXTKJQYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50878897
Record name PYRAZINECARBOXAMIDE, 6-METHOXY-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36070-86-7
Record name 6-Methoxy-2-pyrazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36070-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PYRAZINECARBOXAMIDE, 6-METHOXY-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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